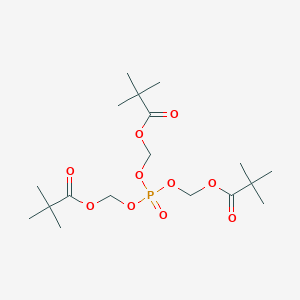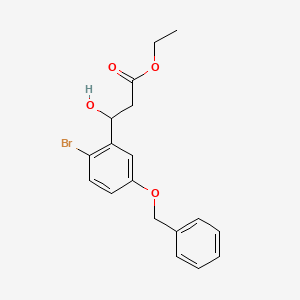
Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a benzyloxy group, a bromophenyl group, and a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate typically involves multiple steps. One common method includes the esterification of 3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst to form ethyl 3-hydroxypropanoate. This intermediate is then subjected to a bromination reaction to introduce the bromine atom at the 2-position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiourea (NH₂CSNH₂) are employed under mild conditions.
Major Products
Oxidation: Formation of ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-oxopropanoate.
Reduction: Formation of ethyl 3-(5-(benzyloxy)phenyl)-3-hydroxypropanoate.
Substitution: Formation of ethyl 3-(5-(benzyloxy)-2-aminophenyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in enzymes or receptors, while the bromophenyl group can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(5-(benzyloxy)-2-chlorophenyl)-3-hydroxypropanoate
- Ethyl 3-(5-(benzyloxy)-2-fluorophenyl)-3-hydroxypropanoate
- Ethyl 3-(5-(benzyloxy)-2-iodophenyl)-3-hydroxypropanoate
Uniqueness
Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its binding affinity and specificity towards certain molecular targets compared to its chloro, fluoro, and iodo analogs .
Properties
Molecular Formula |
C18H19BrO4 |
|---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
ethyl 3-(2-bromo-5-phenylmethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C18H19BrO4/c1-2-22-18(21)11-17(20)15-10-14(8-9-16(15)19)23-12-13-6-4-3-5-7-13/h3-10,17,20H,2,11-12H2,1H3 |
InChI Key |
UISUPHOIKPMRLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)OCC2=CC=CC=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine](/img/structure/B14012435.png)
![6-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14012439.png)
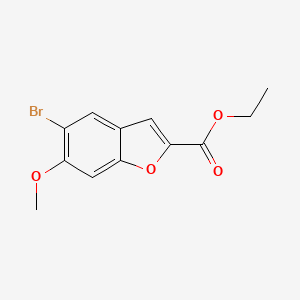
![2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride](/img/structure/B14012458.png)

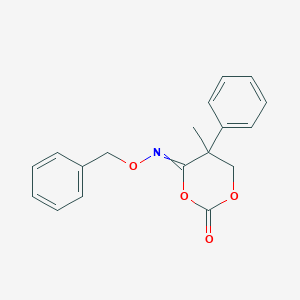
![6-[6-[4-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]pyridin-3-yl]-N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B14012463.png)
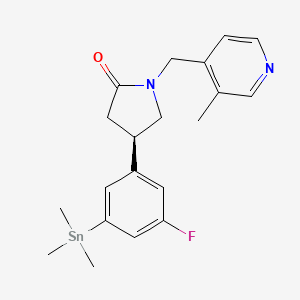
![Ethyl 1-[2-(benzyloxy)-2-oxoethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14012467.png)
![2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14012471.png)

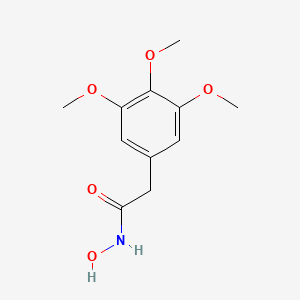
![4-Phenyl-9-oxa-2,4-diazabicyclo[4.3.0]non-10-ene-3,5-dione](/img/structure/B14012485.png)
